An In-depth Technical Guide to 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Core Intermediate in Modern Drug Discovery
Abstract
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine stands as a pivotal heterocyclic intermediate, strategically positioned at the confluence of synthetic versatility and biological relevance. As a derivative of the 7-deazapurine scaffold, it serves as a privileged structure in medicinal chemistry, primarily in the development of targeted kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, a proposed, robust synthetic pathway based on established chemical transformations, its reactivity profile, and its profound applications in the design of next-generation therapeutics. Methodologies are presented with an emphasis on the underlying chemical principles, providing researchers and drug development professionals with a practical and scientifically grounded resource for leveraging this potent building block.
The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a cornerstone of numerous FDA-approved therapeutics. Its structure is adept at targeting the ATP-binding sites of protein kinases, enzymes that play a central role in cellular signaling pathways.[1][2] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer. The value of this scaffold lies in its ability to present key hydrogen bond donors and acceptors that mimic the natural interactions of adenine with the kinase "hinge" region, providing a reliable anchor for inhibitor binding.[1]
The subject of this guide, 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1111237-76-3), is a highly functionalized derivative designed for maximum synthetic utility.[3] The strategic placement of three distinct functional handles—a reactive chlorine at C4, a versatile bromine at C5, and a methyl group at C2—provides chemists with orthogonal control for building molecular complexity and fine-tuning pharmacological properties.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine | - |
| CAS Number | 1111237-76-3 | [3] |
| Molecular Formula | C₇H₅BrClN₃ | [3] |
| Molecular Weight | 246.49 g/mol | [3] |
| Appearance | Predicted to be an off-white to light-colored solid | - |
| Predicted Density | 1.857 ± 0.06 g/cm³ | [3] |
| Solubility | Expected to be soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, Chloroform); sparingly soluble in water. | [4] |
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target compound.
3.1 Step 1: Synthesis of 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
The foundational step is the construction of the core heterocyclic system. This is classically achieved via a cyclocondensation reaction.
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Principle: The reaction between a β-ketoester (ethyl acetoacetate) and a source of the pyrimidine ring's N-C-N fragment (formamidine) is a standard method for constructing substituted pyrimidin-4-ol rings. The subsequent steps to form the fused pyrrole ring are complex but well-precedented.
-
Methodology:
-
To a solution of sodium ethoxide (prepared by dissolving 1.1 eq of sodium metal in absolute ethanol), add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add formamidine acetate (1.0 eq) and heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC for the disappearance of the starting materials.
-
Cool the reaction mixture and neutralize with acetic acid or dilute HCl, causing the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum to yield 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
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3.2 Step 2: Chlorination to 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
The conversion of the C4-hydroxyl group (or its keto tautomer) to a reactive chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[5][6][7]
-
Causality: The lone pair on the oxygen of the pyrimidin-4-ol attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination steps, often facilitated by a base or solvent, result in the replacement of the hydroxyl group with a chlorine atom. This conversion is crucial as the chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions.
-
Protocol:
-
Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline (1.2 eq) dropwise to the suspension. This tertiary amine base acts as an HCl scavenger, driving the reaction to completion.[5]
-
Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), observing the formation of a new, less polar spot.
-
After completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap.[5]
-
Critical Workup: Slowly and cautiously add the cooled, concentrated reaction mixture to a beaker of crushed ice with vigorous stirring (reverse quench). This is a highly exothermic step and must be performed with extreme care.[5]
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, which can be purified by column chromatography on silica gel.
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3.3 Step 3: Electrophilic Bromination to Yield the Target Compound
The final step involves the regioselective bromination at the C5 position of the pyrrole ring. N-Bromosuccinimide (NBS) is the ideal reagent for this electrophilic aromatic substitution.[8][9]
-
Causality: The pyrrole ring within the 7-deazapurine scaffold is electron-rich and susceptible to electrophilic attack. The C5 position is the most electronically activated site for this substitution. NBS serves as a source of an electrophilic bromine species (Br⁺), which reacts readily with the pyrrole ring.[8][10]
-
Protocol:
-
Dissolve the 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water. The product will typically precipitate out of solution.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove any succinimide byproduct.
-
Dry the product under high vacuum to yield 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine lies in the distinct reactivity of its halogen substituents, enabling sequential and regioselective modifications.
Caption: Key reactive sites and transformations of the title compound.
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C4-Chloro Group (SₙAr Reactions): The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SₙAr).[6] This allows for the straightforward introduction of various amines, alcohols, and thiols, which are critical for modulating a drug candidate's potency, selectivity, and pharmacokinetic properties (ADME). This reaction is the cornerstone of synthesizing many kinase inhibitors where an amino group at this position interacts with the kinase hinge region.[11]
-
C5-Bromo Group (Cross-Coupling): The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions.[12] This opens a vast chemical space for introducing aryl, heteroaryl, or alkyl groups through Suzuki, Stille, or Negishi couplings, or alkynes via Sonogashira coupling. These modifications are often used to target regions outside the primary ATP binding pocket, enhancing selectivity and potency.
-
N7-Pyrrole Nitrogen: The proton on the pyrrole nitrogen can be removed by a base, allowing for N-alkylation or the introduction of a protecting group. Protecting this nitrogen is often a necessary strategic step to prevent side reactions during subsequent modifications at other positions.
This orthogonal reactivity allows for a modular approach to library synthesis, making it an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is not publicly available, a robust safety assessment can be made based on its structure and the known hazards of its precursors and related halogenated heterocyclic compounds.
| Hazard Category | Description and Precautionary Measures |
| Acute Toxicity | Halogenated pyrimidines can be harmful if swallowed, inhaled, or absorbed through the skin. Assume the compound is toxic and handle with care.[4] |
| Irritation | Causes skin and serious eye irritation. Avoid all contact with eyes, skin, and mucous membranes.[4] |
| Handling | Always handle within a certified chemical fume hood. Wear appropriate PPE: nitrile gloves, chemical safety goggles, and a flame-retardant lab coat. Avoid generating dust. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and moisture to prevent degradation. |
| Disposal | Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. |
Conclusion
5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is more than a mere chemical intermediate; it is a testament to rational design in medicinal chemistry. Its trifecta of functional groups provides a pre-activated, versatile scaffold ready for elaboration into complex molecular architectures. For researchers in oncology, immunology, and other fields driven by kinase signaling, this compound represents a powerful starting point for the discovery of novel, targeted therapeutics. The synthetic pathways and chemical principles outlined in this guide are intended to empower scientists to fully exploit the potential of this valuable building block in their research and development endeavors.
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![Chemical structure of 5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](https://i.imgur.com/gK5Kx2B.png)
